molecular formula C29H41NO5 B119175 Verapatuline CAS No. 212968-58-6

Verapatuline

Cat. No. B119175
M. Wt: 483.6 g/mol
InChI Key: BSYVNBXLPWSHPA-VFVYFEGOSA-N
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Description

Verapatuline is a steroidal alkaloid that is derived from the roots and rhizomes of Veratrum patulum . It is an off-white solid and its molecular formula is C29H41NO5 .


Synthesis Analysis

Verapatuline is obtained from the roots and rhizomes of Veratrum patulum, a plant used as a source of the Chinese crude drug "Li-lu" . The exact synthesis process of Verapatuline is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of Verapatuline is represented by the formula C29H41NO5 . The average mass is 483.639 Da and the monoisotopic mass is 483.298462 Da .


Physical And Chemical Properties Analysis

Verapatuline is an off-white solid . It has a molecular weight of 483.64 . The melting point of Verapatuline is between 235-237°C . It is soluble in chloroform .

Scientific Research Applications

1. Cardiac Hypertrophy and Hypertension Management

  • Verapamil, a L-type calcium channels blocker, has been shown to decrease protein expression of calpain-1 and matrix metalloproteinase-2 in hypertensive cardiac hypertrophy. This reduction contributes to ameliorating hypertension-induced cardiac hypertrophy (Mendes, 2018).

2. Modulation of T-Type Ca2+ Channels

  • Studies reveal that Verapamil can block both high-voltage-activated L-type and low-voltage-activated T-type calcium channels. This cross-reactivity is potentially beneficial for effective blood pressure control (Freeze, McNulty, & Hanck, 2006).

3. Electrochemical Properties and Detection

  • Research has developed a method to oxidize Verapamil into electrochemically active derivatives. This method enhances sensitivity for detecting Verapamil, which is vital for clinical applications (Chen, Tsao, Chuang, & Lin, 2013).

4. Potential Role in Alzheimer’s Disease

  • Verapamil has shown potential in the preventive and therapeutic role against Alzheimer’s disease. Its effects include antihypertensive, anti-inflammatory, antioxidative effects, and regulation of blood-brain barrier function, which may delay the onset or ameliorate symptoms of Alzheimer’s disease (Popovic et al., 2020).

5. Enhancing Cellular Uptake of Verapamil

  • Research has focused on developing hybrid nanostructured lipid carriers for Verapamil to increase its cellular uptake, which could significantly improve the drug's therapeutic efficacy (Khan et al., 2018).

6. Influence on K+ Current in Human Atrial Myocytes

  • Verapamil has been observed to inhibit the ultra-rapid delayed rectifier K+ current in human atrial myocytes, an effect that might partially account for its effectiveness in treating atrial arrhythmias (Gao et al., 2004).

7. Use in Cluster Headache Treatment

  • High-dose Verapamil is a mainstay in the prophylactic treatment of cluster headaches. Its pharmacodynamics and possible modes of action in cluster headaches, including blocking various calcium channels and the human ether-a-go-go-related gene potassium channel, are areas of active research (Tfelt-Hansen & Tfelt‐Hansen, 2009).

8. Verapamil in Paroxysmal Supraventricular Tachycardia

  • The effectiveness of verapamil in controlling ventricular rate in atrial fibrillation or flutter and paroxysmal supraventricular tachycardia has been evaluated, demonstrating its clinical significance in cardiac rhythm management (Waxman, Myerburg, Appel, & Sung, 2020).

9. Water Pollution and Treatment

  • Verapamil, as an important water pollutant due to its widespread use, has been subjected to advanced oxidation by air non-thermal plasma in water treatment studies. This research offers insights into its removal from water environments, which is essential given its environmental impact (Krishna et al., 2016).

10. Hepatoprotective Effects

  • Verapamil has shown protective effects against multiple hepatotoxic factors-induced liver fibrosis in rats. This suggests its potential role in managing liver fibrosis, possibly through protective effects on hepatocytes and decreasing TGF-beta(1) to block the activation of hepatic stellate cells (Xu, Wu, Liao, & Wang, 2007).

properties

IUPAC Name

methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO5/c1-15-12-22-25(30(14-15)27(33)34-5)17(3)29(35-22)11-9-20-21-7-6-18-13-19(31)8-10-28(18,4)24(21)26(32)23(20)16(29)2/h6,15,17,19-22,24-25,31H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVNBXLPWSHPA-VFVYFEGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441285
Record name Verapatuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verapatuline

CAS RN

212968-58-6
Record name Verapatuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Tezuka, T Kikuchi, W Zhao, J Chen… - Journal of natural …, 1998 - ACS Publications
Roots and rhizomes of Veratrum patulum L. (Liliaceae), used as a source of the Chinese crude drug “Li-lu”, have yielded two new steroidal alkaloids, 20-isoveratramine (1) and …
Number of citations: 42 pubs.acs.org
Y Cong, W Jia, J Chen, S Song, JH Wang… - Helvetica chimica …, 2007 - Wiley Online Library
… , and HMQC) suggested that the structure of 1 is identical to that of verapatuline [3], except for the C(11)¼O group of verapatuline which is replaced by a CH(11)ÀOH moiety in 1. The …
Number of citations: 25 onlinelibrary.wiley.com
AI Savchenko, CM Williams - European Journal of Organic …, 2013 - Wiley Online Library
… by Cong et al.1 of verapatuline (5),15 which has the same ABCD ring system as that of 3 (Figure 5). Verapatuline (5) is a member of the jerveratrum alkaloids, as discussed above. …
JYW Mak, RH Pouwer… - Angewandte Chemie …, 2014 - Wiley Online Library
Well over a hundred years ago, Professor Julius Bredt embarked on a career pursuing and critiquing bridged bicyclic systems that contained ring strain induced by the presence of a …
Number of citations: 93 onlinelibrary.wiley.com
ZS Zhou, YY Liu, YY Zhu, BY Hu, YJ He, XD Luo - Fitoterapia, 2023 - Elsevier
Three new steroidal alkaloids, veratrasines A − C (1–3), along with ten known analogues (4–13) were isolated from the roots of Veratrum stenophyllum. Their structures were elucidated …
Number of citations: 4 www.sciencedirect.com
Y Tezuka, W ZHAo, E Ishii, S Kadota - 1999 - core.ac.uk
Materials and Methods S 渉㎎♂ ns% s64 伽 4 伽 1 伽 z 召 oo 錫 4 漉 01ns: Two stan-dard HP strains, NCTC11637and NCTC11916, were used in this study. They were grown on …
Number of citations: 8 core.ac.uk
Q Li, YL Zhao, CB Long, PF Zhu, YP Liu… - Journal of …, 2019 - Elsevier
Ethnopharmacological relevance Veratrum taliense is traditionally used TCMs in Yunnan province of China for pain and inflammation. Previous research and clinical applications have …
Number of citations: 27 www.sciencedirect.com
WN Rohmatillah, NB Winarto… - Nusantara Science …, 2021 - nstproceeding.com
Medicinal plants have been a notable source for antimalarial agents. This study was aimed to investigate the antimalarial potency of Indonesian medicinal plants used traditionally in …
Number of citations: 5 www.nstproceeding.com
W Yuan, J Ma, X Liu, C Zi, Y Xi, X Shen, G Li, J Sheng… - Molecules, 2023 - mdpi.com
The phytochemical investigation of Veratrum mengtzeanum Loes. roots resulted in the isolation and characterization of two novel, namely Mengtzeanines A (1), Mengtzeanines B (2), …
Number of citations: 6 www.mdpi.com
B Liu, C Kou, Y Ren, Q Li, T Wang, R Ma, W Sun… - Industrial Crops and …, 2023 - Elsevier
Liliaceae Veratrum L. is distributed in many regions of the world. As a poisonous medicinal plant, it has attracted the attention of researchers because it contains a variety of active …
Number of citations: 1 www.sciencedirect.com

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